molecular formula C16H22O5 B016585 Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside CAS No. 33019-63-5

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside

Cat. No.: B016585
CAS No.: 33019-63-5
M. Wt: 294.34 g/mol
InChI Key: MWGDFZJIIGYPKY-KBUPBQIOSA-N
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Comparison with Similar Compounds

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside is unique due to its specific protective groups. Similar compounds include:

These compounds differ in their protective groups and functional groups, which influence their reactivity and applications .

Biological Activity

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS RN: 33019-63-5) is a glycoside derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C16H22O5C_{16}H_{22}O_5 and a molecular weight of 306.35 g/mol. Its structure features a ribofuranoside backbone with isopropylidene and benzyl substituents, contributing to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC16H22O5C_{16}H_{22}O_5
Molecular Weight306.35 g/mol
AppearanceColorless to light yellow liquid
Purity>98.0% (GC)
Storage ConditionsRefrigerated (0-10°C) under inert gas

Synthesis

The synthesis of this compound typically involves glycosylation reactions using appropriate protecting groups to ensure selectivity and yield. Recent methodologies emphasize the use of transition metal catalysis to enhance stereoselectivity during the glycosylation process, facilitating the construction of complex glycosides with desired biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and other cancer types .

A comparative study revealed that certain derivatives had IC50 values in the micromolar range against MCF-7 cells, indicating their potential as anticancer agents. The mechanism of action often involves induction of apoptosis through activation of caspases, which are critical for programmed cell death .

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities such as antiviral or antibacterial effects. However, specific studies focusing on these activities remain limited and require further exploration.

Case Studies

  • In Vitro Studies : A study conducted on various glycosides demonstrated that those with benzyl substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-benzylated counterparts. The study utilized flow cytometry to analyze apoptosis induction in treated cells .
  • Mechanistic Insights : Research involving molecular docking studies has suggested that the compound interacts favorably with specific protein targets involved in cancer progression, potentially leading to novel therapeutic strategies .

Properties

IUPAC Name

(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGDFZJIIGYPKY-KBUPBQIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)COCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557483
Record name Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33019-63-5
Record name Methyl 5-O-benzyl-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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